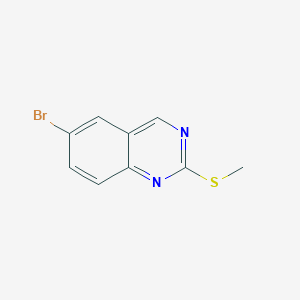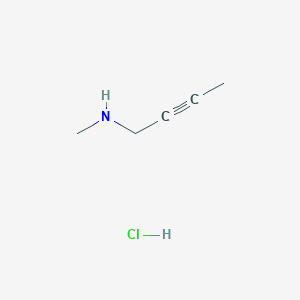![molecular formula C8H10F6N2 B1383384 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1803593-35-2](/img/structure/B1383384.png)
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
“3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is a synthetic compound with the molecular formula C8H10F6N2 . It has an average mass of 248.169 Da and a monoisotopic mass of 248.074814 Da .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “this compound”, often involves the use of organocatalysis . For instance, Azizi et al. reported a novel two-component strategy that affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrrole ring system, which is a five-membered aromatic heterocycle . The aromaticity of pyrrole is explained by the Hückel 4n + 2 rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it contains 4n + 2 π electrons .Chemical Reactions Analysis
Pyrrole derivatives, including “this compound”, are known for their diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Novel Dyes and Fluorescent Polymers
Research has explored the synthesis of novel dyes and fluorescent polymers using derivatives similar to 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole. For instance, studies have synthesized 8-heteroatom-substituted dyes and highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, showcasing their significant fluorescence and potential applications in organic electronics (Goud, Tutar, & Biellmann, 2006); (Zhang & Tieke, 2008).
2. Development of Conducting Polymers
The compound has been instrumental in the development of conducting polymers. One study focused on polymers derived from pyrrole, which exhibited low oxidation potentials and stability in their electrically conducting form. These properties are crucial for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
3. Involvement in Organometallic Chemistry
The structural properties of this compound derivatives have been studied in the context of organometallic chemistry. They have been used to synthesize mononuclear complexes with Rhodium(I) and Nickel(II), providing insights into their potential use in catalysis and material science (Rivers & Jones, 2014).
4. Application in Polymer Solar Cells
The derivative's role in enhancing the efficiency of polymer solar cells has been explored. A study utilized a conjugated polyelectrolyte derived from pyrrolo[3,4-c]pyrrole-1,4-dione for applications as an electron transport layer in polymer solar cells, indicating its significance in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
5. Exploration in NMR Spectroscopy
The compound has been used to demonstrate magnetic nonequivalence in proton NMR experiments, providing a valuable tool for understanding molecular structures and dynamics (Welch, 1997).
Mecanismo De Acción
Target of Action
Pyrrole derivatives are known to have considerable relevance as a pharmaceutical framework for many biologically necessary medications .
Mode of Action
Pyrrole derivatives are synthesized through several multicomponent reactions (mcrs) aiming to create novel pyrrole derivatives .
Biochemical Pathways
Pyrrole is an essential chemical that serves as the building blocks for numerous biomolecules .
Result of Action
Pyrrole derivatives are known to have considerable relevance in the pharmaceutical industry, indicating their potential to induce significant biological effects .
Análisis Bioquímico
Biochemical Properties
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, including those involved in radical chemistry and carbon-centered radical intermediates . The nature of these interactions often involves the formation of stable radical species, which can participate in further biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of trifluoromethyl groups can modulate the activity of enzymes involved in metabolic pathways, leading to altered cellular functions . Additionally, this compound can impact cell signaling by interacting with specific receptors or signaling molecules, thereby affecting downstream processes such as gene expression and protein synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of stable radical intermediates, which can participate in various biochemical reactions . These radicals can interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl groups play a crucial role in stabilizing these radical species, thereby enhancing the compound’s reactivity and efficacy in biochemical contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to radical chemistry and trifluoromethylation . The compound interacts with enzymes and cofactors that facilitate the formation and stabilization of radical intermediates, thereby influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZSLMKIQFPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



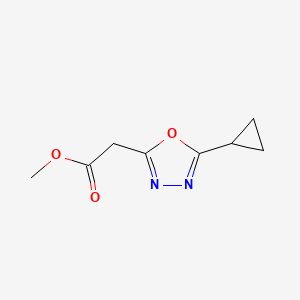
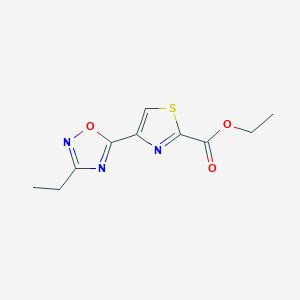
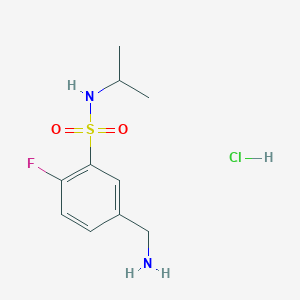
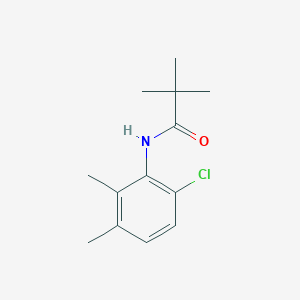

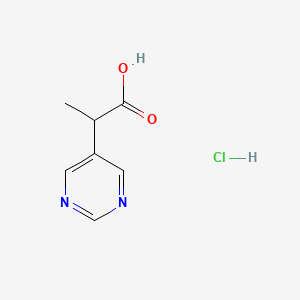
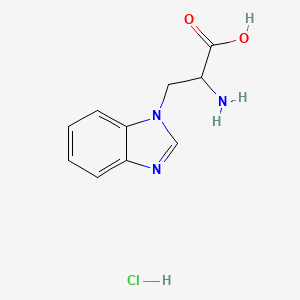
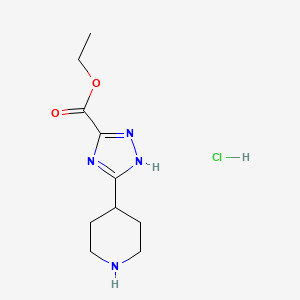
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
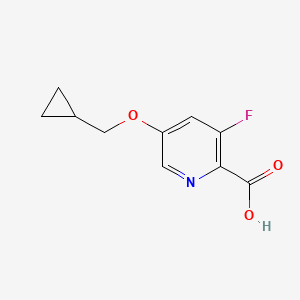
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
